molecular formula C10H14N4O3 B1479451 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2097995-55-4

1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1479451
CAS RN: 2097995-55-4
M. Wt: 238.24 g/mol
InChI Key: FKRYDELKFKNQIU-UHFFFAOYSA-N
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Description

The compound “1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom , an acetyl group (a type of acyl group derived from acetic acid), a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrolidine ring is a type of secondary amine, meaning it has two carbon atoms attached to the nitrogen . The triazole ring is a type of heterocycle, meaning it contains atoms of at least two different elements .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the carboxylic acid group could make it susceptible to reactions with bases or nucleophiles, while the acetyl group could potentially undergo reactions with nucleophiles as well .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the carboxylic acid group could potentially make this compound acidic .

Scientific Research Applications

Synthesis and Characterization

1,2,3-Triazoles, including compounds similar to 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, are synthesized through various methods, often involving cycloaddition reactions. These compounds are characterized using techniques such as IR, NMR, and mass spectral data to confirm their structure and purity. Such methods are crucial in the development of new compounds with potential applications in various fields (Holla et al., 2005).

Biological Applications

Compounds structurally related to 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrate significant biological activities. This includes potential applications in antimicrobial and antitubercular activities. The pharmacological evaluations of similar triazole derivatives have revealed their potential as antimicrobial agents, particularly against various bacterial and fungal strains (Dave et al., 2007).

Antimicrobial Activity

Several studies have focused on the synthesis of triazole derivatives and their antimicrobial properties. These compounds, including those structurally related to 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, have been tested for their efficacy against a range of microbial agents, showing promising results in inhibiting the growth of various pathogens (Pokhodylo et al., 2009).

Structural and Chemical Properties

Research also focuses on understanding the structural and chemical properties of these compounds. This includes studies on their synthesis pathways, molecular structures, and potential transformations, which are crucial for further applications in medicinal chemistry and drug design (Prasad et al., 2021).

Safety and Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

1-[(1-acetylpyrrolidin-3-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-7(15)13-3-2-8(4-13)5-14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRYDELKFKNQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

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